

Neoisoastilbin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Neoisoastilbin	
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Abstract

Neoisoastilbin, a naturally occurring dihydroflavonol glycoside, is a stereoisomer of the more extensively studied astilbin. Found in various medicinal plants, notably from the Smilax genus, **Neoisoastilbin** is gaining attention for its significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Neoisoastilbin**. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Neoisoastilbin is a flavonoid belonging to the flavanonol subclass. It is structurally characterized by a dihydroflavonol backbone (taxifolin) glycosidically linked to a rhamnose sugar moiety.

• IUPAC Name: (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]



Stereochemistry: Neoisoastilbin is the (2S,3R)-isomer of taxifolin-3-O-α-L-rhamnoside. It is
one of four stereoisomers, the others being astilbin (2R,3R), neoastilbin (2S,3S), and
isoastilbin (2R,3S).[2][3]

Table 1: Chemical Identifiers for Neoisoastilbin

Identifier	Value
Molecular Formula	C21H22O11[1]
Molecular Weight	450.39 g/mol
CAS Number	54141-72-9[1]
PubChem CID	10114809[1]

Physicochemical Properties

The physicochemical properties of **Neoisoastilbin** are crucial for its handling, formulation, and pharmacokinetic profile. While some experimental data is available, specific values for melting point, boiling point, and pKa are not readily found in the literature.

Table 2: Physicochemical Properties of Neoisoastilbin

Property	Value	Source
Appearance	Off-white to light yellow solid	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol.[4]	MedChemExpress
LogP (Octanol-Water Partition Coefficient)	0.4	[1]
Topological Polar Surface Area (TPSA)	186 Ų	[1]

Note: Specific quantitative data for melting point, boiling point, and pKa are not readily available in published literature.



Spectral Data

Detailed ¹H-NMR and ¹³C-NMR spectral data with specific chemical shifts and coupling constants for **Neoisoastilbin** are not extensively published. However, studies have indicated that the NMR spectra of the four stereoisomers (astilbin, neoastilbin, **neoisoastilbin**, and isoastilbin) are similar, with minor differences in chemical shifts and coupling patterns that allow for their distinction. The structural elucidation is typically confirmed through a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Biological Activities and Mechanisms of Action

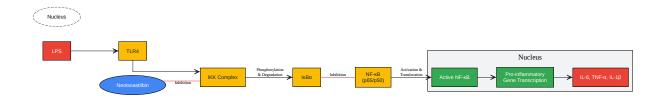
Neoisoastilbin has demonstrated significant antioxidant and anti-inflammatory activities.

Anti-inflammatory Activity

Neoisoastilbin exerts its anti-inflammatory effects primarily through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 β (IL-1 β), and Tumor Necrosis Factor-alpha (TNF- α).

The NF- κ B pathway is a central regulator of the inflammatory response. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **Neoisoastilbin** has been shown to inhibit the phosphorylation and degradation of I κ B α , thereby preventing NF- κ B activation.

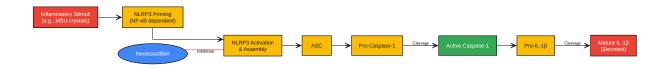




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Inhibition of the NF-kB signaling pathway by **Neoisoastilbin**.

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and secretion of IL-1 β and IL-18. **Neoisoastilbin** has been found to suppress the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.



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Inhibition of the NLRP3 inflammasome pathway by **Neoisoastilbin**.

Antioxidant Activity

Neoisoastilbin exhibits potent antioxidant activity by scavenging free radicals. This has been demonstrated in various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize free radicals.



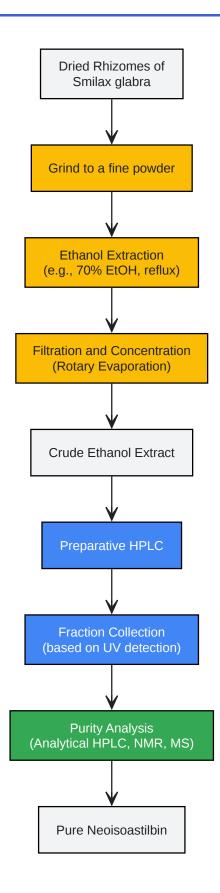
Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of **Neoisoastilbin**.

Extraction and Isolation of Neoisoastilbin from Smilax glabra

The following protocol describes a general procedure for the extraction and preparative HPLC isolation of **Neoisoastilbin** from the rhizomes of Smilax glabra.





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